molecular formula C6H10BNO3 B13406673 5-((Methylamino)methyl)furan-3-ylboronic acid

5-((Methylamino)methyl)furan-3-ylboronic acid

Cat. No.: B13406673
M. Wt: 154.96 g/mol
InChI Key: IITRAKGZVINPNO-UHFFFAOYSA-N
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Description

5-((Methylamino)methyl)furan-3-ylboronic acid is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound features a furan ring substituted with a boronic acid group and a methylamino methyl group, making it a versatile reagent in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Methylamino)methyl)furan-3-ylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst to couple an aryl or vinyl boronic acid with an aryl or vinyl halide under mild conditions . The general reaction conditions include the use of a base such as potassium carbonate in a solvent like ethanol or water, with the reaction being carried out at temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((Methylamino)methyl)furan-3-ylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols or amines .

Scientific Research Applications

5-((Methylamino)methyl)furan-3-ylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((Methylamino)methyl)furan-3-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The furan ring provides additional stability and reactivity, allowing the compound to participate in a wide range of chemical reactions .

Properties

Molecular Formula

C6H10BNO3

Molecular Weight

154.96 g/mol

IUPAC Name

[5-(methylaminomethyl)furan-3-yl]boronic acid

InChI

InChI=1S/C6H10BNO3/c1-8-3-6-2-5(4-11-6)7(9)10/h2,4,8-10H,3H2,1H3

InChI Key

IITRAKGZVINPNO-UHFFFAOYSA-N

Canonical SMILES

B(C1=COC(=C1)CNC)(O)O

Origin of Product

United States

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